Technical Guide: Thalidomide-NH-PEG3-CH2CHO Structure, Properties, and Application in PROTAC Synthesis
Technical Guide: Thalidomide-NH-PEG3-CH2CHO Structure, Properties, and Application in PROTAC Synthesis
[1]
Executive Summary
Thalidomide-NH-PEG3-CH2CHO (CAS: 2360530-43-2) is a specialized functionalized linker-ligand intermediate used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[][2] It functions as a Cereblon (CRBN) recruiting module , designed to hijack the E3 ubiquitin ligase machinery for the targeted degradation of disease-causing proteins.[]
This molecule is distinct from standard thalidomide derivatives due to its 4-amino linkage (enhancing stability compared to ether linkages) and its terminal acetaldehyde (CH2CHO) handle , which facilitates rapid conjugation to target protein ligands via reductive amination.[] This guide details its physicochemical properties, structural advantages, and validated experimental protocols for its application in drug discovery.[]
Chemical Identity & Structural Analysis[1][3][4]
Nomenclature and Identification[4]
-
Common Name: Thalidomide-NH-PEG3-CH2CHO[][2]
-
CAS Number: 2360530-43-2[][2]
-
IUPAC Name: 2-{2-[2-(2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]amino}ethoxy)ethoxy]ethoxy}acetaldehyde[][2]
-
Molecular Formula:
[][2] -
Molecular Weight: 447.44 g/mol [][2]
-
SMILES: O=CCOCCOCCOCCNC1=CC=CC2=C1C(=O)N(C1CCC(=O)NC1=O)C2=O
Structural Breakdown
The molecule is a heterobifunctional building block composed of three distinct domains:
-
The Warhead (CRBN Ligand): A thalidomide moiety modified at the 4-position of the phthalimide ring. The amino (-NH-) linkage connects the ligand to the PEG chain.[] This position is the "exit vector," chosen because solvent-exposed modifications here generally do not disrupt binding to the thalidomide-binding domain of Cereblon.[]
-
The Linker (PEG3): A polyethylene glycol chain (3 units) provides water solubility and flexibility.[] The length is critical for spanning the distance between the E3 ligase and the Target Protein (POI) to enable ternary complex formation.
-
The Reactive Handle (Acetaldehyde): A terminal aldehyde group (-CH2CHO).[] Unlike carboxylic acids (amide coupling) or azides (click chemistry), the aldehyde allows for reductive amination , a mild, chemoselective reaction that preserves the charge state of the resulting amine.[]
Figure 1: Structural segmentation of Thalidomide-NH-PEG3-CH2CHO showing the functional domains.[]
Physicochemical Properties[1][3]
| Property | Value / Description | Significance |
| Physical State | Solid powder (typically off-white to yellow) | Ease of weighing and handling.[] |
| Solubility | Soluble in DMSO (>50 mg/mL), DMF.[] Low solubility in water.[] | DMSO is the preferred solvent for stock solutions and conjugation reactions. |
| Stability | Sensitive to oxidation (aldehyde | Critical: Must be stored under inert gas (Argon/Nitrogen) to prevent degradation.[] |
| Reactivity | Electrophilic at the aldehyde carbon. | Reacts readily with primary/secondary amines in the presence of reducing agents. |
| Storage | -20°C (Solid), desiccated. | Long-term stability requires protection from moisture and oxygen.[] |
Synthetic Utility: Reductive Amination
The primary application of Thalidomide-NH-PEG3-CH2CHO is the synthesis of PROTACs via reductive amination .[] This method is advantageous when the target ligand possesses an available amine group.
Mechanism[2][5][6][7]
-
Imine Formation: The aldehyde reacts with the amine on the target ligand to form an imine (Schiff base) intermediate.
-
Reduction: A reducing agent (typically Sodium Cyanoborohydride,
) selectively reduces the imine to a stable secondary or tertiary amine.[]
Why use this over Amide Coupling?
-
Charge Retention: Reductive amination results in an amine, which can be protonated at physiological pH.[] This mimics the charge state of the original ligand, potentially preserving binding affinity, whereas amide coupling neutralizes the charge.
-
No Deprotection: Often requires fewer steps than protected amino-acid coupling.[]
Figure 2: Workflow for conjugating Thalidomide-NH-PEG3-CH2CHO to a target ligand.
Experimental Protocols
Protocol 1: General Reductive Amination for PROTAC Synthesis
This protocol describes the conjugation of Thalidomide-NH-PEG3-CH2CHO to a target protein ligand containing a primary or secondary amine.[]
Materials:
-
Thalidomide-NH-PEG3-CH2CHO (1.0 equiv)[]
-
Target Ligand-Amine (1.0 - 1.2 equiv)[]
-
Sodium Cyanoborohydride (
) or Sodium Triacetoxyborohydride ( )[] -
Solvent: Methanol (MeOH) or Dichloromethane (DCM)/MeOH mixture (1:1)
-
Acetic Acid (catalytic)[]
Procedure:
-
Dissolution: Dissolve the Target Ligand-Amine and Thalidomide-NH-PEG3-CH2CHO in the chosen solvent (concentration ~0.1 M).
-
Imine Formation: Add catalytic Acetic Acid (1-2 drops) to adjust pH to ~5-6.[] Stir at room temperature for 30–60 minutes to facilitate imine formation.
-
Note: Monitoring by LC-MS at this stage often shows the mass of the imine (
).[]
-
-
Reduction: Add
(2.0 - 3.0 equiv). Stir the reaction at room temperature for 2–16 hours.-
Checkpoint: Monitor reaction progress via LC-MS. Look for the disappearance of the imine and appearance of the reduced product (
).
-
-
Quenching: Quench the reaction by adding a small amount of water or saturated
solution.[] -
Purification: Remove solvents under reduced pressure. Purify the crude residue using preparative HPLC (Reverse Phase C18, Water/Acetonitrile gradient with 0.1% Formic Acid or TFA).[]
-
Lyophilization: Freeze-dry the collected fractions to obtain the final PROTAC as a powder.
Protocol 2: Stability and Storage Validation
Self-validating system to ensure reagent integrity before synthesis.[]
-
Visual Inspection: Ensure the powder is free-flowing and not clumped (clumping may indicate moisture absorption).[]
-
LC-MS Check: Dissolve a small aliquot (~0.1 mg) in DMSO. Inject onto LC-MS.
-
Pass Criteria: Single major peak at MW 447.4 Da (
).[] -
Fail Criteria: Presence of a peak at MW 463.4 Da (indicates oxidation to Carboxylic Acid) or significant polymerization.[]
-
Safety & Handling (E-E-A-T)
Teratogenicity Warning
CRITICAL: This compound contains a Thalidomide moiety.[] Thalidomide is a known human teratogen that causes severe birth defects.[]
-
Engineering Controls: Handle ONLY in a fume hood or biological safety cabinet.
-
PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.[]
-
Waste Disposal: All solid and liquid waste must be segregated and incinerated as hazardous cytotoxic waste.
Chemical Hazards
-
Aldehyde Reactivity: Aldehydes can be sensitizers.[] Avoid inhalation of dust.
-
DMSO Permeability: When dissolved in DMSO, the compound can easily penetrate the skin. Change gloves immediately if splashed.[]
References
-
Zhang, X., et al. (2020).[] Discovery of PROTAC BCL-XL Degraders as Potent Anticancer Agents With Low On-Target Platelet Toxicity.[][2] European Journal of Medicinal Chemistry, 192, 112186.[] (Demonstrates the use of similar Thalidomide-PEG linkers).
